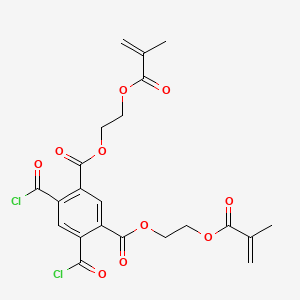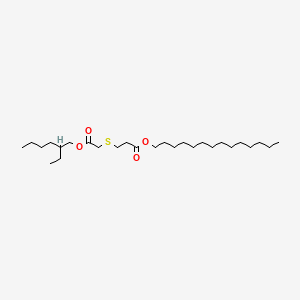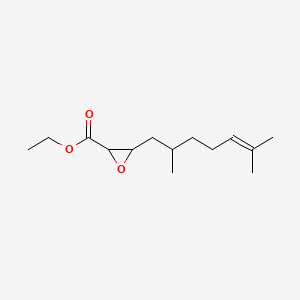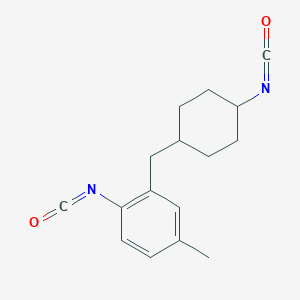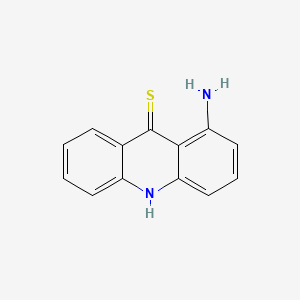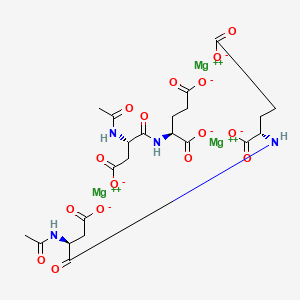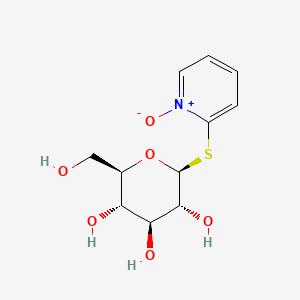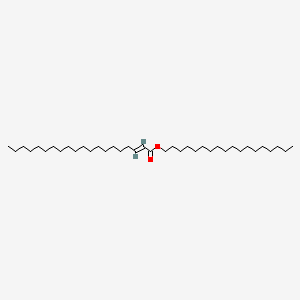
Octadecyl icosenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl icosenoate: is a chemical compound with the molecular formula C38H74O2 . It is an ester formed from the reaction between octadecanol and icosenoic acid. This compound is known for its hydrophobic properties and is often used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Octadecyl icosenoate can be synthesized through an esterification reaction between octadecanol and icosenoic acid.
Thiol–Ene Click Chemistry: Another method involves thiol–ene click chemistry, where vinyl phosphonic acid functionalized magnetic nanoparticles react with octadecanethiol to form the desired ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and removal of by-products are crucial steps in the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octadecyl icosenoate can undergo oxidation reactions, particularly at the double bond in the icosenoate moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: Octadecyl icosenoate is used for modifying the surface of nanoparticles to enhance their hydrophobicity and improve dispersion in nonpolar solvents.
Chromatography: It is employed in the preparation of octadecyl-silica hybrid monolithic columns for high-performance liquid chromatography (HPLC) applications.
Biology and Medicine:
Drug Delivery: The compound is used in the formulation of drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Biocompatibility Studies: It is used to modify the surface of biomaterials to enhance their compatibility with biological tissues.
Industry:
Mecanismo De Acción
The mechanism of action of octadecyl icosenoate primarily involves its hydrophobic interactions with other molecules. In drug delivery systems, it enhances the solubility of hydrophobic drugs by forming micelles or liposomes. In surface modification, it provides a hydrophobic layer that reduces surface energy and improves dispersion in nonpolar solvents .
Comparación Con Compuestos Similares
Octadecyl isocyanate: Used for surface modification and in the synthesis of polyurethane composites.
Hexadecyl octanoate: Used in cosmetics and as a lubricant.
Octadecyl dimethylchlorosilane: Used in the preparation of silica-based stationary phases for chromatography.
Uniqueness: Octadecyl icosenoate is unique due to its specific ester linkage and the presence of a long-chain unsaturated fatty acid. This gives it distinct properties such as enhanced hydrophobicity and the ability to form stable emulsions in various applications.
Propiedades
Número CAS |
93882-47-4 |
|---|---|
Fórmula molecular |
C38H74O2 |
Peso molecular |
563.0 g/mol |
Nombre IUPAC |
octadecyl (E)-icos-2-enoate |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33,35,37H2,1-2H3/b36-34+ |
Clave InChI |
PPGOWGAGXXVWTC-JMUUFCRMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




